2,6-Dichlorobenzoyl chloride

Description

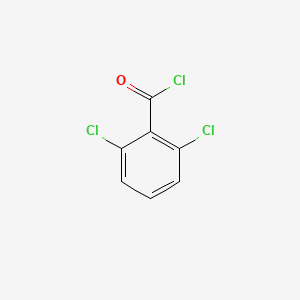

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLIDPPHFGWTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032891 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4659-45-4 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394F6S81WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorobenzoyl Chloride (CAS: 4659-45-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichlorobenzoyl chloride, a key chemical intermediate in the synthesis of a range of agrochemicals and pharmaceuticals. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is sensitive to moisture and is classified as a corrosive substance, causing severe skin burns and eye damage.[1][2] The compound is soluble in various organic solvents such as alcohols, ethers, and acetone, but it is immiscible with water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4659-45-4 | [1] |

| Molecular Formula | C₇H₃Cl₃O | [1] |

| Molecular Weight | 209.46 g/mol | |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoyl chloride, 2,6-dichloro- | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Melting Point | 15-17 °C | |

| Boiling Point | 142-143 °C at 21 mmHg | |

| Density | 1.462 g/mL at 25 °C | |

| Refractive Index | n20/D 1.560 | |

| Solubility | Miscible with alcohol, ether, and acetone. Immiscible with water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Features | Reference(s) |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. | [4] |

| ¹³C NMR | Distinct signals for the carbonyl carbon and the aromatic carbons are expected. | [1] |

| Mass Spec (GC-MS) | Top m/z peaks at 173 and 175. | [1] |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) group in an acid chloride is expected. | [5] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly from 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.

Synthesis from 2,6-Dichlorobenzoic Acid

The reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) is a widely used method.[6][7]

Caption: Workflow for the synthesis from 2,6-dichlorobenzoic acid.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (SO₂ and HCl).

-

Reaction: 2,6-dichlorobenzoic acid is placed in the flask. An excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF).

-

Heating: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

Work-up: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Synthesis from 2,6-Dichlorobenzaldehyde

An alternative industrial method involves the chlorination of 2,6-dichlorobenzaldehyde.[6][8]

Caption: Workflow for the synthesis from 2,6-dichlorobenzaldehyde.

Experimental Protocol:

-

Apparatus Setup: A reaction vessel is equipped with a stirrer, a thermometer, a gas inlet tube, and a reflux condenser.

-

Reaction: 2,6-dichlorobenzaldehyde is charged into the reactor and heated.

-

Chlorination: Chlorine gas is bubbled through the heated aldehyde. The reaction progress is monitored by gas chromatography.

-

Purification: Upon completion, the reaction mixture is distilled under reduced pressure to isolate the pure this compound.[6] A yield of 93.1% with a purity of 99.04% has been reported for this method.[6]

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a vital building block, particularly in the agrochemical industry for the synthesis of benzoylphenylurea insecticides.[9] These compounds act as insect growth regulators by inhibiting chitin synthesis.[9] A notable example is the synthesis of Lufenuron, which utilizes a related compound, 2,6-difluorobenzoyl isocyanate, in a condensation reaction with a substituted aniline.[10] The synthesis of the benzoyl isocyanate intermediate often starts from the corresponding benzoyl chloride.

General Synthesis of Benzoylphenylureas

The final step in the synthesis of many benzoylphenylurea insecticides is the reaction of a substituted aniline with a benzoyl isocyanate. The benzoyl isocyanate is typically prepared from the corresponding benzoyl chloride.

Caption: Logical flow from benzoyl chloride to insecticide.

Experimental Protocol for a Representative Condensation Reaction (Lufenuron Synthesis):

This protocol describes the final condensation step in the synthesis of Lufenuron, reacting 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl isocyanate.[9][10]

-

Reaction Setup: In a reaction vessel, dissolve 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent like tetrachloromethane.

-

Addition: Slowly add 2,6-difluorobenzoyl isocyanate to the solution while stirring.

-

Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.

-

Isolation: The product, Lufenuron, is isolated from the reaction mixture.

-

Purification: The crude product is purified, for example, by recrystallization, to obtain the final, high-purity insecticide.[10]

Mechanism of Action: Inhibition of Insect Chitin Biosynthesis

The insecticidal activity of benzoylphenylureas, derived from this compound, stems from their ability to disrupt the formation of the insect exoskeleton. Specifically, they inhibit the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine into chitin.[9] This disruption of the molting process is lethal to the insect larvae.

Caption: Inhibition of chitin synthesis by benzoylphenylureas.

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage.[1] It is also moisture-sensitive and should be handled in a dry, well-ventilated area.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[3] In case of exposure, immediate medical attention is required.[2]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1] |

| Corrosive to metals | H290: May be corrosive to metals | [3] |

Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place under an inert atmosphere.[3]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its synthesis and reactivity are well-established, and its role as a precursor to potent insect growth regulators highlights its importance in modern crop protection. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is essential for researchers and professionals in the chemical and life sciences. Strict adherence to safety protocols is crucial when handling this corrosive and reactive compound.

References

- 1. This compound | C7H3Cl3O | CID 78392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4659-45-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound(4659-45-4) 1H NMR [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. JPH06145100A - Process for producing this compound - Google Patents [patents.google.com]

- 7. JP3126834B2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Physical Properties of 2,6-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride (C₇H₃Cl₃O) is a highly reactive acyl chloride derivative of benzoic acid.[1][2] Its chemical behavior is significantly influenced by the steric hindrance and strong electron-withdrawing effects of the two chlorine atoms at the ortho-positions.[3] These structural features enhance the electrophilicity of the carbonyl carbon, making it a pivotal intermediate in a wide array of organic syntheses.[1][3] In the pharmaceutical and agrochemical industries, it serves as a crucial building block for creating complex molecules, including non-peptidic inhibitors of proteases and other bioactive compounds.[4][5] A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthesis, and for the purification of its products. This guide provides a detailed overview of these properties, the experimental methods for their determination, and their implications in research and development.

Core Physical Properties

The physical characteristics of this compound are essential for its application in controlled chemical reactions. These properties dictate the conditions required for storage, handling, and reaction setup.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | Colorless to light yellow or light orange clear liquid[5] |

| Melting Point | 15-17 °C[5][6] |

| Boiling Point | 142-143 °C at 21 mmHg[4][5][7] 127 °C at 18 mmHg |

| Density | 1.462 g/mL at 25 °C[4][5][7] |

| Refractive Index (n20/D) | 1.560[5][7] |

| Solubility | Immiscible with water; Miscible with alcohol, ether, and acetone; Slightly miscible with heptane.[4][5][7] |

| Vapor Density | 7.2 (Air = 1.0)[8] |

| Flash Point | > 110 °C (> 230 °F)[8] |

Experimental Protocols for Property Determination

Accurate determination of physical properties requires standardized laboratory procedures. The following are detailed methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9] For a substance like this compound, which has a melting point near room temperature, this measurement confirms identity and purity.

-

Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[9] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C.[9]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample.[9]

-

Procedure:

-

A small amount of the solidified compound is introduced into a capillary tube to a height of 1-2 mm.[3][4]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3][9]

-

The assembly is placed in a heating bath (oil or a metal block).

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[9]

-

The temperature at which the substance begins to melt (T1) and the temperature at which it has completely liquefied (T2) are recorded. The melting point is reported as the range T1-T2.[4]

-

Boiling Point Determination at Reduced Pressure

Since acyl chlorides can be reactive and may decompose at high temperatures, determining the boiling point under vacuum is often necessary.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[10] By reducing the external pressure, the boiling point is lowered, preventing thermal decomposition.

-

Apparatus: A distillation apparatus suitable for vacuum distillation, a heat source (heating mantle), a vacuum pump, a manometer to measure pressure, and a thermometer.

-

Procedure:

-

The liquid sample is placed in a distillation flask with boiling chips.

-

The apparatus is assembled and sealed, then connected to a vacuum pump.

-

The system is evacuated to the desired pressure, which is monitored with a manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid boils and a stable ring of refluxing condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Density Determination (Pycnometer Method)

The density of a liquid is a fundamental physical property useful for identification and for converting between mass and volume. The pycnometer method offers high precision.

-

Principle: A pycnometer is a glass flask with a precisely known volume. The density of a liquid is calculated by measuring the mass of the liquid that completely fills the pycnometer.[6][11]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.[1][6]

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed (m1).[1]

-

The pycnometer is filled with distilled water and placed in a thermostatic bath to reach a specific temperature (e.g., 25°C). The stopper is inserted, and any excess water is carefully removed. The filled pycnometer is weighed (m2).

-

The pycnometer is emptied, dried, and filled with this compound. The process is repeated to obtain the weight of the pycnometer filled with the sample liquid (m3) at the same temperature.[11]

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

-

Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and quality control.

-

Principle: An Abbe refractometer measures the critical angle of a thin film of liquid placed between two prisms. This critical angle is directly related to the refractive index of the liquid.[12][13]

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), and a constant temperature water circulator.[12][14]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[14][15]

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed, and the temperature is allowed to equilibrate (e.g., to 20°C).

-

While looking through the eyepiece, the control knob is adjusted until the boundary between the light and dark fields is sharp and aligned with the crosshairs.[2][14]

-

The refractive index is read directly from the instrument's scale.[2]

-

Solubility Determination

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, extractions, and purifications.

-

Principle: Solubility is qualitatively determined by observing whether a substance dissolves in a given solvent to form a homogeneous solution.[8]

-

Apparatus: Test tubes, spatula, and a vortex mixer or stirring rod.

-

Procedure:

-

Approximately 25 mg of the solute is placed in a small test tube.[16]

-

0.75 mL of the solvent (e.g., water, ethanol, ether, heptane) is added in portions.[16]

-

The mixture is vigorously agitated for about 60 seconds after each addition.[8]

-

The compound is classified as "soluble" if it dissolves completely, "slightly soluble" if a small portion dissolves, and "insoluble" if it does not visibly dissolve.[8] For liquid-liquid systems, the terms "miscible" and "immiscible" are used.[8]

-

Significance of Physical Properties in Drug Development

The physical properties of this compound are not merely data points; they have direct and significant implications for its use in research and drug development.

Caption: Logical workflow of physical properties' impact on drug development.

-

Melting Point: With a melting point between 15-17°C, this compound can exist as a solid or liquid depending on ambient laboratory temperatures.[5] This necessitates controlled storage conditions to maintain its state and prevent unwanted phase changes.

-

Boiling Point: The high boiling point, especially under atmospheric pressure, combined with its reactivity, means that purification by distillation must be conducted under reduced pressure to prevent decomposition.

-

Density: Being significantly denser than water (1.462 g/mL), it will form the lower layer in an aqueous extraction with an immiscible, less dense organic solvent, a key consideration during reaction work-up.

-

Solubility: Its immiscibility in water is highly advantageous for synthesis.[4][7] It allows for quenching reactions with water and facilitates extraction of the product into an organic solvent, simplifying purification. Conversely, its miscibility with common organic solvents like ether and acetone makes them suitable reaction media.[4]

-

Reactivity: As an acyl chloride, it reacts vigorously with water (hydrolysis) and other nucleophiles.[1][13] This high reactivity, while beneficial for synthesis, demands that it be handled under anhydrous (moisture-free) conditions to prevent degradation and ensure reaction efficiency.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. davjalandhar.com [davjalandhar.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. che.utah.edu [che.utah.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.ws [chem.ws]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. studylib.net [studylib.net]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. home.uni-leipzig.de [home.uni-leipzig.de]

- 14. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. Virtual Labs [mp-amrt.vlabs.ac.in]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2,6-Dichlorobenzoyl Chloride: Core Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data on 2,6-Dichlorobenzoyl chloride, a key intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs. Its high reactivity makes it a valuable reagent in the formation of esters and amides.

Core Chemical Properties

This compound is a reactive acyl chloride compound. The presence of two chlorine atoms on the benzene ring significantly influences its electrophilicity and reactivity.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₇H₃Cl₃O | [1][2][3] |

| Linear Formula | Cl₂C₆H₃COCl | |

| Molecular Weight | 209.46 g/mol | [2][3] |

| 209.457 g/mol | [1] | |

| CAS Number | 4659-45-4 | [1][2][3] |

Experimental Protocols

Synthesis: A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] The reaction is typically performed under reflux conditions, and the excess chlorinating agent is removed by distillation to yield the final product.[3][4]

Purification: Purification can be achieved by refluxing the crude acid chloride with excess acetyl chloride, followed by distillation to remove the acetyl chloride and then the purified this compound.[3] It is crucial to store the compound under inert atmosphere and away from moisture, with which it readily reacts.[2][3]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between compound name and its molecular properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorobenzoyl Chloride Using Thionyl Chloride

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,6-dichlorobenzoic acid utilizing thionyl chloride. This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthesis via thionyl chloride is a well-established and efficient method favored for its high yield and the convenient removal of by-products.[3][4]

Reaction Overview and Mechanism

The conversion of 2,6-dichlorobenzoic acid to this compound is a classic example of acyl chloride formation from a carboxylic acid. The overall reaction is as follows:

C₇H₄Cl₂O₂ (2,6-Dichlorobenzoic Acid) + SOCl₂ (Thionyl Chloride) → C₇H₃Cl₃O (this compound) + SO₂ (Sulfur Dioxide) + HCl (Hydrogen Chloride)

This reaction proceeds through a nucleophilic acyl substitution mechanism.[3] The process is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[3] This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[3] Finally, the intermediate collapses, yielding the desired this compound along with gaseous sulfur dioxide and hydrogen chloride.[3][5] The gaseous nature of the by-products simplifies the purification of the final product.[3][4]

Experimental Protocols

The following is a representative experimental protocol synthesized from established laboratory procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[3][6][7]

2.1 Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Gas trap or scrubber for HCl and SO₂ gases

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

-

2.2 General Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichlorobenzoic acid.[6] The reaction should be conducted in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).[4]

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride to the flask.[3] A molar ratio of at least 2:1 (thionyl chloride to carboxylic acid) is common to ensure complete conversion and to serve as a solvent.[6] The reaction can also be performed in an inert solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux.[3][6] The reaction temperature is typically around 75-85°C, the boiling point of thionyl chloride.[4][6] The reaction is generally run for several hours (e.g., 3 hours) until the evolution of gases ceases, indicating the completion of the reaction.[6]

-

Work-up and Purification:

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various sources for the synthesis of this compound and related compounds.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,6-Dichlorobenzoic Acid | Thionyl Chloride | Not specified | Reflux | Not specified | High | Not specified | [3] |

| 2,6-Dichlorobenzaldehyde | Chlorine Gas | Tetramethylurea | 135 | ~5 | 95.6 (after distillation) | 99.73 | [1][8] |

| 2,6-Dichlorobenzaldehyde | Chlorine Gas | Not specified | 135 | ~5 | 93.1 (after distillation) | 99.04 | [8] |

| 3,5-Dichlorobenzoic Acid | Thionyl Chloride | Pyridine | Reflux | 20 | Quantitative | Not specified | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Precautions

-

Thionyl chloride is toxic, corrosive, and reacts violently with water.[4] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) , which are toxic and corrosive gases.[3] A proper gas trap or scrubber system must be in place to neutralize these by-products.

-

This compound is a corrosive compound and is sensitive to moisture.[2][9] It should be stored in a tightly sealed container under an inert atmosphere.[2]

This guide provides a foundational understanding for the synthesis of this compound. Researchers should consult specific literature and safety data sheets before undertaking any experimental work.

References

- 1. JP3126834B2 - Method for producing this compound - Google Patents [patents.google.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 4659-45-4 | Benchchem [benchchem.com]

- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]

- 8. JPH06145100A - Process for producing this compound - Google Patents [patents.google.com]

- 9. This compound | 4659-45-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Synthesis of 2,6-Dichlorobenzoyl Chloride: A Technical Guide to the Oxalyl Chloride Method

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dichlorobenzoyl chloride from 2,6-dichlorobenzoic acid using oxalyl chloride. This compound is a pivotal intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. The selection of an appropriate chlorinating agent is crucial for achieving high yield and purity. While traditional methods often employ thionyl chloride, the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) offers a milder and highly selective alternative.

Reaction Overview

The conversion of 2,6-dichlorobenzoic acid to its corresponding acyl chloride is a nucleophilic acyl substitution reaction. Oxalyl chloride serves as the chlorinating agent, effectively replacing the hydroxyl group of the carboxylic acid with a chloride ion. The reaction is typically catalyzed by DMF and proceeds under anhydrous conditions.

Overall Reaction:

Mechanism of Action: The Role of Catalytic DMF

The reaction between a carboxylic acid and oxalyl chloride is significantly accelerated by a catalytic amount of DMF. The mechanism involves the initial formation of a reactive Vilsmeier reagent, an imidoyl chloride derivative, from the reaction of oxalyl chloride and DMF. This intermediate is the active chlorinating agent.

The carboxylic acid then reacts with the Vilsmeier reagent to form an unstable acyl-oxy-imminium salt. This intermediate readily collapses, with the chloride ion attacking the acyl carbon, to yield the desired acyl chloride, carbon dioxide, and regenerate the DMF catalyst. The gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) escape the reaction mixture, driving the reaction to completion.[1][2]

Caption: Catalytic cycle for the DMF-catalyzed synthesis of acyl chlorides.

Experimental Protocols

While specific literature detailing the synthesis of this compound with oxalyl chloride is scarce, a general and reliable protocol can be adapted from established procedures for similar aromatic carboxylic acids.[3][4]

Detailed Experimental Protocol:

-

Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2,6-dichlorobenzoic acid (1.0 eq.).

-

Solvent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added to the flask to create a suspension.

-

Reagent Addition: The flask is placed under a nitrogen atmosphere. Oxalyl chloride (1.3-1.5 eq.) is added dropwise via syringe, followed by the addition of a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (CO, CO₂, HCl). Typically, the reaction is complete within 1-3 hours.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and any excess oxalyl chloride. To ensure complete removal, the crude product can be redissolved in the anhydrous solvent and evaporated again.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the reaction parameters and provide a comparison with another common chlorinating agent, thionyl chloride.

Table 1: Key Reaction Parameters for Oxalyl Chloride Method

| Parameter | Value/Condition | Notes |

| Starting Material | 2,6-Dichlorobenzoic Acid | Must be anhydrous for best results. |

| Reagent | Oxalyl Chloride | Typically 1.3-1.5 molar equivalents. |

| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (e.g., 1-2 drops). |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous. Other inert solvents like THF can also be used. |

| Temperature | Room Temperature | Milder conditions compared to thionyl chloride methods. |

| Reaction Time | 1-3 hours | Monitored by cessation of gas evolution. |

| Work-up | Evaporation of volatiles | Gaseous byproducts simplify purification.[5] |

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Feature | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |

| Byproducts | CO, CO₂, HCl (all gaseous) | SO₂, HCl (both gaseous) |

| Reaction Conditions | Typically room temperature in a solvent (e.g., CH₂Cl₂) | Often requires heating/reflux, can be run neat.[6] |

| Catalyst | Catalytic DMF is commonly used for rate acceleration.[1] | Not always necessary but can be used. |

| Reactivity | Generally milder and more selective for sensitive substrates.[1] | Highly reactive, may lead to side reactions. |

| Work-up | Removal of excess reagent and solvent by evaporation. | Removal of excess reagent by distillation.[6] |

| Advantages | Mild conditions, high selectivity, clean reaction. | Lower cost, effective for a wide range of substrates. |

| Disadvantages | More expensive than thionyl chloride.[1] | Harsher conditions, potential for side reactions. |

Conclusion

The synthesis of this compound from 2,6-dichlorobenzoic acid using oxalyl chloride with catalytic DMF is a highly efficient and clean method. It offers significant advantages over traditional procedures that use thionyl chloride, most notably its mild reaction conditions and high selectivity, which are particularly beneficial when working with sensitive substrates. The straightforward work-up, facilitated by the formation of exclusively gaseous byproducts, makes this an attractive method for both laboratory-scale synthesis and potential scale-up in industrial processes where purity and selectivity are paramount.

References

- 1. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 4659-45-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Structural Features of 2,6-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and chemical characteristics of 2,6-Dichlorobenzoyl chloride (DCBC), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document elucidates the molecule's key structural features, including its physicochemical properties, spectroscopic signature, and molecular geometry, with a focus on the impact of its ortho-substituted chlorine atoms. Detailed experimental protocols for its synthesis and characterization are provided, alongside a visual representation of its reactivity and synthetic utility.

Introduction

This compound, with the chemical formula C₇H₃Cl₃O, is an acyl chloride characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions relative to the benzoyl chloride group.[2][3] This substitution pattern imparts unique steric and electronic properties to the molecule, significantly influencing its reactivity and making it a valuable building block in organic synthesis. A thorough understanding of its structural features is paramount for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 4659-45-4 |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | Clear, slightly yellow liquid |

| Melting Point | 15-17 °C |

| Boiling Point | 142-143 °C at 21 mmHg |

| Density | 1.462 g/mL at 25 °C |

| Refractive Index | n20/D 1.560 |

| Solubility | Miscible with alcohol, ether, and acetone. Immiscible with water. |

Molecular Geometry

The defining structural characteristic of this compound is the steric hindrance imposed by the two chlorine atoms positioned ortho to the acyl chloride group. This steric crowding forces the carbonyl group out of the plane of the benzene ring, resulting in a "perpendicular" preferred conformation.[2][4] This contrasts with unsubstituted benzoyl chloride, which favors a planar conformation. This twisted geometry reduces the conjugation between the carbonyl group and the aromatic ring, which has significant implications for the molecule's reactivity.

| Parameter | Expected Value (Calculated) |

| C=O Bond Length | Value obtained from DFT calculation |

| C-Cl (acyl) Bond Length | Value obtained from DFT calculation |

| C-Cl (aryl) Bond Length | Value obtained from DFT calculation |

| C-C (aromatic) Bond Length | Value obtained from DFT calculation |

| O=C-Cl Bond Angle | Value obtained from DFT calculation |

| C-C-C (aromatic) Bond Angle | Value obtained from DFT calculation |

| Dihedral Angle (O=C-C-C) | Value obtained from DFT calculation |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques. The expected data from these analyses are summarized below.

| Spectroscopic Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.3–7.5 ppm. |

| ¹³C NMR | The carbonyl carbon signal is anticipated around δ 168 ppm. |

| FT-IR | A strong, characteristic C=O stretching vibration is observed at approximately 1770 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the three chlorine atoms. |

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effect of the three chlorine atoms. The primary reaction of this compound is nucleophilic acyl substitution.

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution on this compound proceeds through a two-step addition-elimination pathway.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

-

2,6-Dichlorobenzoic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous toluene (or other inert solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, charge a round-bottom flask with 2,6-dichlorobenzoic acid and a molar excess of thionyl chloride.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation.

-

Purify the resulting this compound by vacuum distillation.

General Protocol for ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

General Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

Place the sample holder with the salt plates into the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.[9]

Advanced Synthetic Workflow: Synthesis of a Benzoxazinone Derivative

This compound can be utilized in the synthesis of more complex heterocyclic structures, such as benzoxazinones, which are of interest in medicinal chemistry. The following workflow outlines the synthesis of a 2-(2,6-dichlorophenyl)-4H-3,1-benzoxazin-4-one derivative from anthranilic acid and this compound.[10][11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcps.org [ijcps.org]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Steric Hindrance in the Reactivity of 2,6-Dichlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoyl chloride is a highly reactive acylating agent utilized in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its chemical behavior is significantly influenced by the presence of two chlorine atoms in the ortho positions of the benzene ring. These substituents create a unique electronic and steric environment around the carbonyl group, which dictates its reactivity towards nucleophiles. This technical guide provides an in-depth analysis of the steric hindrance affecting the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

The two chlorine atoms exert a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the sheer size of the chlorine atoms creates significant steric bulk around the reactive center. This steric hindrance can impede the approach of nucleophiles, thereby slowing down the reaction rate, particularly with larger attacking molecules.[1] The interplay between these electronic and steric effects is crucial in understanding and predicting the outcome of reactions involving this compound.

Data Presentation

The following tables summarize quantitative data related to the synthesis and reactivity of this compound and related compounds.

Table 1: Synthesis of this compound

| Starting Material | Chlorinating Agent | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2,6-Dichlorobenzaldehyde | Chlorine gas | Tetramethylurea | 120°C, 4 hours 17 minutes | 99.4 (production rate) | 99.85 | Patent JP3126834B2 |

| 2,6-Dichlorobenzaldehyde | Chlorine gas | - | 135°C, 4 hours 50 minutes | 95.6 (distilled) | 99.73 | Patent JP3126834B2 |

Table 2: Comparative Solvolysis Rate Constants of p-Substituted Benzoyl Chlorides in 97% Hexafluoroisopropanol-Water (97H) at 25°C

| Substituent (Z) | Rate Constant (k) in s⁻¹ |

| p-OCH₃ | 1.12 x 10¹ |

| p-CH₃ | 1.55 x 10⁻³ |

| p-H | 3.06 x 10⁻⁵ |

| p-Cl | 7.50 x 10⁻⁷ |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Protocol 1: Synthesis of N-Aryl Amide via Acylation of an Aniline Derivative

This protocol describes a general procedure for the synthesis of an N-aryl amide from the reaction of an amine with this compound.

Materials:

-

This compound (1.0 equiv.)

-

Substituted Aniline (1.0 equiv.)

-

Triethylamine (1.1 equiv.)

-

Cyrene™ (to make a 1M solution)

-

Water

-

Ethyl acetate

-

Sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a stirred solution of the substituted aniline (1.0 equiv.) in Cyrene™ in a round-bottom flask at 0°C, add triethylamine (1.1 equiv.).

-

To this mixture, add this compound (1.0 equiv.) dropwise.

-

Allow the resulting mixture to warm to room temperature over a period of 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add water (10 volumes relative to Cyrene™) to the reaction mixture.

-

Stir the mixture until the product precipitates.

-

Collect the precipitated amide by vacuum filtration and wash with water.

-

For further purification, the solid can be dissolved in ethyl acetate, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure.

Protocol 2: Friedel-Crafts Acylation of Anisole

This protocol outlines the Friedel-Crafts acylation of anisole using an acyl chloride, which can be adapted for this compound, although longer reaction times or higher temperatures might be necessary due to steric hindrance.

Materials:

-

Anhydrous Aluminum chloride (AlCl₃) (1.1 equiv.)

-

This compound (1.0 equiv.)

-

Anisole (1.0 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice/water bath

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with addition funnel and reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100-mL round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equiv.) and 15 mL of anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath.

-

Prepare a solution of this compound (1.0 equiv.) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

-

Following the addition, prepare a solution of anisole (1.0 equiv.) in 10 mL of anhydrous dichloromethane and add it to the addition funnel.

-

Add the anisole solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for an additional 15 minutes at room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with 20 mL of dichloromethane.

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the drying agent by gravity filtration into a round-bottomed flask.

-

Remove the dichloromethane by rotary evaporation to yield the crude product. Further purification can be achieved by distillation or chromatography.[2]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and reaction pathways.

Caption: Steric hindrance in this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2,6-Dichlorobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the synthesis and core reaction mechanisms of 2,6-dichlorobenzoyl chloride, a pivotal intermediate in the pharmaceutical and agrochemical industries. The unique steric and electronic properties conferred by the ortho-chloro substituents govern its reactivity, which will be explored through detailed mechanistic pathways, experimental protocols, and quantitative data.

Introduction: Structural and Electronic Profile

This compound (C₇H₃Cl₃O) is an acyl chloride characterized by two chlorine atoms positioned ortho to the carbonyl chloride group.[1][2] This substitution pattern has profound implications for its chemical behavior:

-

Steric Hindrance: The bulky chlorine atoms sterically shield the electrophilic carbonyl carbon. This hindrance significantly influences the kinetics and mechanism of nucleophilic attack, often disfavoring pathways that require a congested transition state.[3]

-

Electronic Effects: The chlorine atoms are strongly electron-withdrawing via the inductive effect, which increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[3]

-

Conformation: Unlike the planar structure of unsubstituted benzoyl chloride, computational studies have shown that the preferred ground-state conformation of this compound is "perpendicular," where the carbonyl group is twisted out of the plane of the benzene ring. This minimizes steric repulsion but reduces conjugation.[4]

These features make this compound a valuable, albeit sterically demanding, acylating agent and a key building block in the synthesis of complex molecules such as the antiepileptic drug rufinamide and various pesticides.[3]

Synthesis of this compound

The industrial preparation of this compound is primarily achieved through two main routes, starting from either 2,6-dichlorobenzoic acid or 2,6-dichlorobenzaldehyde.

From 2,6-Dichlorobenzoic Acid

The most common laboratory and industrial synthesis involves the reaction of 2,6-dichlorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.

-

A chloride ion is expelled, forming a protonated chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The tetrahedral intermediate collapses, releasing the final products: this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[3]

The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification, as they can be easily removed from the reaction mixture.[3]

From 2,6-Dichlorobenzaldehyde

An alternative industrial route involves the direct chlorination of 2,6-dichlorobenzaldehyde. This reaction can proceed via different mechanisms depending on the conditions. In the presence of UV light or a radical initiator, a radical chain mechanism is likely. However, the use of catalysts like tetra-substituted ureas or tertiary amines suggests a mechanism involving the formation of a reactive intermediate that is more susceptible to chlorination.[3][5]

Experimental Protocol (Exemplary Patent Data): A reactor is charged with 87.5 g of 2,6-dichlorobenzaldehyde. The temperature is raised to 135 °C while passing nitrogen gas. The nitrogen is then stopped, and chlorine gas is introduced at a rate of 0.25 g/min for approximately 4 hours and 50 minutes while maintaining the temperature.[6]

Quantitative Synthesis Data

| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2,6-Dichlorobenzaldehyde | Chlorine Gas | 135 | 95.6 (distilled) | 99.73 | [6] |

| 2,6-Dichlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux | High (not specified) | High (not specified) | [3] |

Core Reaction Mechanisms: Nucleophilic Acyl Substitution

The hallmark reaction of this compound is nucleophilic acyl substitution.[3] However, the significant steric hindrance from the ortho-chlorine atoms strongly influences the reaction pathway. While typical acyl chlorides can react via a bimolecular addition-elimination (SN2-like) mechanism involving a tetrahedral intermediate, this compound often favors a unimolecular (SN1-like) mechanism.

SN1-like Pathway: The rate-determining step is the ionization of the C-Cl bond to form a planar, resonance-stabilized 2,6-dichlorobenzoyl acylium ion. This pathway is sterically favored as it avoids a congested pentavalent transition state. It is accelerated in polar, ionizing solvents.[3]

Esterification

This compound reacts with alcohols and phenols to form the corresponding esters.[3] The mechanism involves the attack of the hydroxyl oxygen on the carbonyl carbon, which, due to steric hindrance, likely proceeds through the acylium ion intermediate followed by deprotonation.

General Experimental Protocol (Adapted for Esterification):

-

In a round-bottom flask, dissolve the alcohol (1.0 equiv.) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equiv.) in an inert aprotic solvent (e.g., dichloromethane) at 0 °C.

-

Add this compound (1.0 equiv.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and perform a standard aqueous workup.

-

Purify the crude product via column chromatography or recrystallization.

Amidation

The reaction with primary or secondary amines yields N-substituted amides.[3] This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds. Despite the steric hindrance, the high electrophilicity of the acyl chloride ensures that the reaction generally proceeds with high yields.[3]

General Experimental Protocol (Adapted for Amidation):

-

Dissolve the primary or secondary amine (1.0 equiv.) and triethylamine (1.1 equiv.) in a suitable solvent like Cyrene™ or dichloromethane in a round-bottom flask at 0 °C.[7]

-

Add this compound (1.0 equiv.) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature over 1 hour or until completion (monitored by TLC).[7]

-

Add water to the reaction mixture; the product may precipitate.

-

Collect the solid product by vacuum filtration and wash with water. If the product is not a solid, perform an extractive workup.[7]

Hydrolysis

This compound reacts with water to hydrolyze back to 2,6-dichlorobenzoic acid. The kinetics of this reaction are characteristic of a unimolecular process, further supporting the SN1-like mechanism through an acylium ion intermediate.[3] The compound is sensitive to moisture and should be handled under inert conditions.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation is an electrophilic aromatic substitution used to attach an acyl group to an aromatic ring.[8][9] The aromatic ring of this compound is strongly deactivated by the electron-withdrawing effects of the two chlorine atoms and the acyl chloride group, making it a poor substrate for further electrophilic substitution.[3]

However, it can be used as an acylating agent to react with more electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃). The steric bulk of the 2,6-dichloro-substituted group would be a significant factor in the feasibility and regioselectivity of such a reaction.

Physical and Spectroscopic Data

A summary of key physical and spectroscopic data for this compound is provided below for characterization purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₃O | [1] |

| Molecular Weight | 209.46 g/mol | [10] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 15-17 °C | [1] |

| Boiling Point | 142-143 °C / 21 mmHg | [1] |

| Density | 1.462 g/mL at 25 °C | [1] |

| IR (C=O stretch) | ~1770 cm⁻¹ | [3] |

| ¹H NMR (aromatic) | δ 7.3–7.5 ppm | [3] |

| ¹³C NMR (carbonyl) | ~δ 168 ppm | [3] |

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 4659-45-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. JP3126834B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. JPH06145100A - Process for producing this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound 99 4659-45-4 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 2,6-Dichlorobenzoyl Chloride in Organic Solvents

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. Given its high reactivity, particularly with protic solvents, this document also covers essential experimental protocols for handling and determining the solubility of this versatile reagent.

Introduction to this compound

This compound (CAS No: 4659-45-4) is a highly reactive acyl chloride widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring two chlorine atoms ortho to the acyl chloride group, imparts significant steric hindrance and strong electron-withdrawing effects.[3] These characteristics enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent but also highly susceptible to nucleophilic attack, which dictates its solubility and stability in different solvent systems.[3] Understanding its solubility is critical for reaction optimization, purification, and storage.

Solubility Data

| Solvent Class | Solvent | Solubility/Miscibility | Notes |

| Polar Aprotic | Acetone | Miscible[1][2][4][5] | Generally a good solvent for reactions. |

| Ether (e.g., Diethyl ether) | Miscible[1][2][4][5] | Common solvent for organic synthesis. | |

| Non-Polar Aprotic | Heptane | Slightly Miscible[1][2][4][5] | Limited solubility expected. |

| Toluene | Soluble[6] | Often used in synthesis involving acyl chlorides.[3] | |

| Polar Protic | Alcohol (e.g., Methanol, Ethanol) | Miscible[1][2][4][5] | Reacts to form the corresponding ester (Alcoholysis).[7] |

| Water | Immiscible[1][2][4][5] | Reacts violently to form 2,6-dichlorobenzoic acid (Hydrolysis).[8] |

Note: The term "miscible" in the context of protic solvents like alcohols should be interpreted with caution. While this compound will mix with these solvents, a chemical reaction (solvolysis) will occur.[7][9] This reactivity is a critical factor in solvent selection for any application.

Reactivity in Protic Solvents

A key consideration when discussing the "solubility" of this compound is its high reactivity with protic solvents.[7] Protic solvents contain acidic protons, most commonly in the form of a hydroxyl (-OH) group, and can act as nucleophiles.[10][11] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by these nucleophiles, leading to a substitution reaction where the chloride is replaced by the conjugate base of the solvent.[7][8]

This leads to two primary side reactions:

-

Hydrolysis: Reaction with water (even trace amounts in solvents or from atmospheric moisture) rapidly produces 2,6-dichlorobenzoic acid and hydrochloric acid (HCl).[7]

-

Alcoholysis: Reaction with alcohols yields the corresponding 2,6-dichlorobenzoate ester and HCl.[7]

Due to this reactivity, all experiments involving this compound should be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[7][12]

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound CAS#: 4659-45-4 [m.chemicalbook.com]

- 3. This compound | 4659-45-4 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 2,3-Dichlorobenzoyl chloride | 2905-60-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,6-Dichlorobenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzoyl chloride (CAS No: 4659-45-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed summary of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral properties.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted aromatic acyl chloride. Its structure, characterized by a benzene ring with two chlorine atoms ortho to a benzoyl chloride group, gives rise to a distinct spectroscopic fingerprint. The following sections detail the characteristic signals and peaks observed in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals in the aromatic region. Due to the symmetrical substitution pattern of the phenyl ring, the three aromatic protons give rise to a specific splitting pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4-7.6 | Multiplet | - | Aromatic Protons (3H) |

Note: The exact chemical shifts and coupling constants can be visualized on the spectrum available at ChemicalBook.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~128-135 | Aromatic Carbons |

Note: A predicted value for the carbonyl carbon is approximately δ 168 ppm.[2] A complete spectrum is available for viewing on PubChem.[3]

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride and vibrations associated with the dichlorinated benzene ring.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1780-1750 (strong) | C=O stretch (Acyl Chloride) |

| ~1590-1450 | C=C stretch (Aromatic Ring) |

| ~800-700 | C-Cl stretch |

Note: The gas-phase IR spectrum is available for review at the NIST WebBook.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

4.1.1. Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

4.1.2. Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 90 MHz for ¹H NMR.

-

For ¹H NMR, the spectral width is set to encompass the aromatic and any other relevant regions. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width is used to cover the full range of carbon chemical shifts. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Liquid Film):

-

As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

The plates are gently pressed together to form a uniform thin film.

4.2.2. Data Acquisition (FTIR):

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is depicted below.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

understanding the reactivity of ortho-substituted benzoyl chlorides

An In-depth Technical Guide on the Reactivity of Ortho-Substituted Benzoyl Chlorides

Introduction

Benzoyl chlorides are highly versatile reagents in organic synthesis, serving as powerful acylating agents for the formation of esters, amides, and ketones. Their reactivity is critically influenced by the nature and position of substituents on the aromatic ring. While the electronic effects of meta- and para-substituents are well-quantified by linear free-energy relationships like the Hammett equation, ortho-substituents present a more complex scenario.[1][2] The proximity of the ortho-substituent to the carbonyl group introduces significant steric interactions that often dominate over electronic effects. This "ortho-effect" can dramatically alter reaction rates and even mechanistic pathways, making a thorough understanding essential for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the factors governing the reactivity of ortho-substituted benzoyl chlorides, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Factors Influencing Reactivity

The reactivity of the carbonyl carbon in benzoyl chloride is a function of its electrophilicity. This is modulated by a combination of electronic and steric effects imparted by substituents on the aromatic ring.

Electronic Effects

Substituents influence the electron density at the carbonyl carbon through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) are inductively electron-withdrawing. They increase the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[3]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the ring. This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack.[4]

While these effects are predictable for meta- and para-substituted isomers, their influence in the ortho position is often convoluted by steric factors.

Steric Effects: The "Ortho-Effect"

The ortho-effect is the primary determinant of reactivity for ortho-substituted benzoyl chlorides. It encompasses several phenomena:

-

Steric Hindrance: The physical bulk of an ortho-substituent can impede the trajectory of an incoming nucleophile, slowing the rate-determining step of nucleophilic attack. This effect becomes more pronounced with larger substituents.

-

Disruption of Planarity: To minimize steric strain, bulky ortho-substituents can force the carbonyl group (-COCl) to twist out of the plane of the benzene ring.[5] This disruption of planarity reduces the resonance interaction (conjugation) between the carbonyl group's π-system and the aromatic ring. Reduced conjugation can alter the ground-state energy and the stability of the transition state, significantly impacting reactivity. For instance, the preferred conformation of 2,6-dichlorobenzoyl chloride is calculated to be perpendicular, unlike the planar conformation of unsubstituted benzoyl chloride.[5]

Reaction Mechanisms and the Influence of Ortho-Substituents

Benzoyl chlorides typically react with nucleophiles via a nucleophilic acyl substitution mechanism, often proceeding through a tetrahedral intermediate (an addition-elimination pathway). However, in weakly nucleophilic solvents or with sterically hindered substrates, an Sₙ1-like mechanism involving a discrete benzoyl cation intermediate can become competitive.[6][7]

Ortho-substituents can influence the operative mechanism:

-

Addition-Elimination: For most ortho-substituted benzoyl chlorides, this remains the dominant pathway. The rate is sensitive to both the nucleophile's approach (steric hindrance) and the stability of the tetrahedral intermediate.

-

Sₙ1-like Pathway: Extreme steric hindrance from two ortho-substituents (e.g., 2,6-dimethylbenzoyl chloride) can significantly inhibit the bimolecular addition-elimination pathway.[6][8] In such cases, solvolysis reactions in polar, weakly nucleophilic solvents may favor a dissociative mechanism where the chloride ion departs first to form a planar acylium ion, which is then rapidly attacked by the nucleophile.[6] This pathway relieves the steric strain present in the starting material.

Caption: Influence of ortho-substituent steric hindrance on the reaction mechanism.

The following diagram illustrates how steric bulk from an ortho-substituent can physically block the approach of a nucleophile to the electrophilic carbonyl carbon.

Caption: Steric hindrance from an ortho-substituent blocking nucleophilic attack.

Quantitative Reactivity Data

Direct, comprehensive kinetic data for a wide range of ortho-substituted benzoyl chlorides is less common than for meta and para isomers due to the complicating "ortho-effect". However, studies on solvolysis reactions provide valuable insights. The data below is compiled from various sources to illustrate the impact of substitution on reactivity. Note that the Hammett equation is generally not applicable to ortho-substituents.[2]

Table 1: Relative Solvolysis Rates of Substituted Benzoyl Chlorides

| Substituent (Z) in Z-C₆H₄COCl | Position | Relative Rate (k_rel) | Primary Effect | Reference |

| H | - | 1.0 | Baseline | [6] |

| 4-OCH₃ | para | ~3000 | Strong EDG (Resonance), stabilizes cationic character | [6] |

| 4-CH₃ | para | ~60 | EDG (Inductive/Hyperconjugation) | [6] |

| 4-Cl | para | ~0.3 | EWG (Inductive) | [6] |

| 4-NO₂ | para | ~0.003 | Strong EWG (Resonance/Inductive) | [6] |

| 2-CH₃ | ortho | Varies | EDG (Inductive) vs. Steric Hindrance | [8] |

| 2,6-(CH₃)₂ | ortho, ortho | Very Low | Dominant Steric Hindrance, favors Sₙ1 | [8] |

| 2,6-Cl₂ | ortho, ortho | Varies | Strong EWG (Inductive) vs. Steric Hindrance | [6] |

Note: Relative rates are approximate and highly dependent on solvent and reaction conditions. The data for ortho-substituents often reflects a change in mechanism as much as a change in intrinsic reactivity.

Experimental Protocols: Kinetic Analysis of Benzoyl Chloride Hydrolysis

A common method to quantify the reactivity of benzoyl chlorides is to study their hydrolysis kinetics. The reaction produces hydrochloric acid, and its rate of formation can be monitored over time.

Principle

The hydrolysis of benzoyl chloride (PhCOCl) is a second-order reaction: PhCOCl + H₂O → PhCOOH + HCl[9]